molecular formula C24H23N5O5 B2865689 ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate CAS No. 1115960-02-5

ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Cat. No.: B2865689
CAS No.: 1115960-02-5
M. Wt: 461.478
InChI Key: CBEZNTWMPUDFNE-UHFFFAOYSA-N
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Description

ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylamino group attached to a benzoyl ring, which is further connected to a piperidine ring substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane, in the presence of a strong base like sodium hydride.

    Coupling Reaction: The acetylamino-substituted benzoyl compound is then coupled with the piperidine ring through a nucleophilic substitution reaction, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and carboxamide groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoyl and piperidine rings.

    Reduction: Amino-substituted piperidine derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(aminobenzoyl)]-N-methylpiperidine-4-carboxamide: Lacks the acetyl group, resulting in different chemical properties and biological activities.

    1-[3-(acetylamino)benzoyl]-N-ethylpiperidine-4-carboxamide: Contains an ethyl group instead of a methyl group, leading to variations in its reactivity and applications.

    1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, affecting its solubility and reactivity.

Uniqueness

ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is unique due to the presence of both the acetylamino and carboxamide groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 3-[[2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5/c1-4-33-23(31)17-8-6-9-18(13-17)26-20(30)14-29-24(32)28-12-11-25-22(21(28)27-29)34-19-10-5-7-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEZNTWMPUDFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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